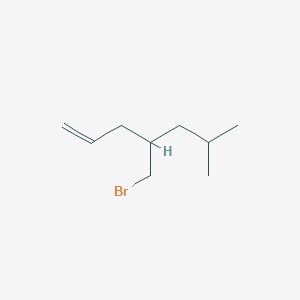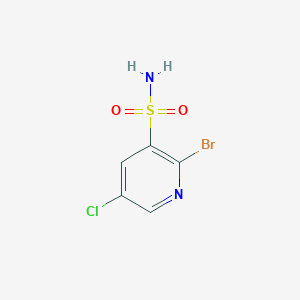
2-Bromo-5-chloropyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H3BrClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide typically involves the sulfonation of 2-Bromo-5-chloropyridine. The process begins with the bromination and chlorination of pyridine to obtain 2-Bromo-5-chloropyridine. This intermediate is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
2-Bromo-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .
科学的研究の応用
2-Bromo-5-chloropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Bromo-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it acts as an inhibitor of certain kinase enzymes, which play a crucial role in cell signaling pathways. The sulfonamide group interacts with the active site of the enzyme, blocking its activity and thereby modulating the biological pathway .
類似化合物との比較
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
5-Bromo-2-chloropyrimidine: Similar structure but with a pyrimidine ring instead of pyridine, leading to different reactivity and applications.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains additional functional groups that provide different chemical properties.
Uniqueness
2-Bromo-5-chloropyridine-3-sulfonamide is unique due to the presence of both halogen atoms and the sulfonamide group. This combination allows for a wide range of chemical modifications and applications, particularly in medicinal chemistry where the sulfonamide group is known for its biological activity .
特性
分子式 |
C5H4BrClN2O2S |
|---|---|
分子量 |
271.52 g/mol |
IUPAC名 |
2-bromo-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H,(H2,8,10,11) |
InChIキー |
LNIYJEQQIHMQRC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


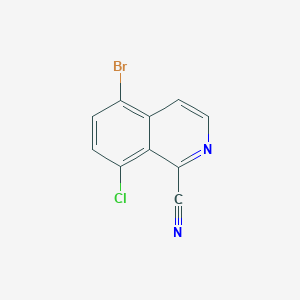
![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
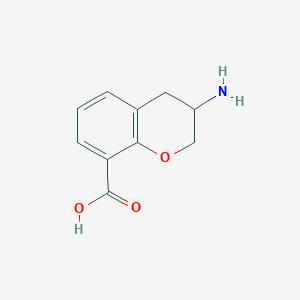
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
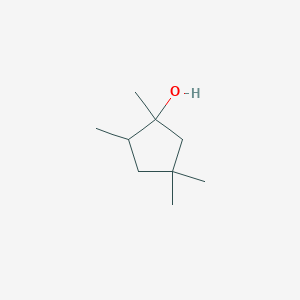

![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
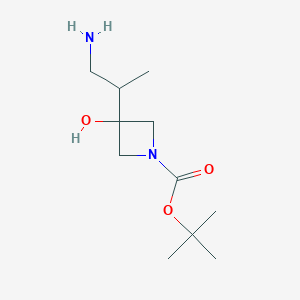
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
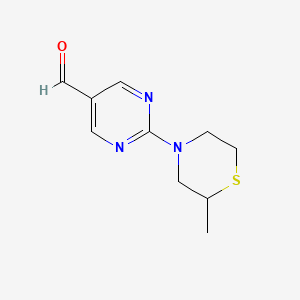
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
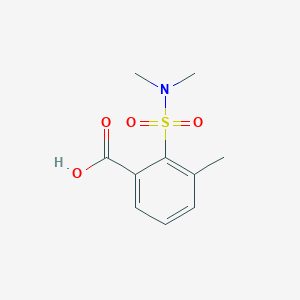
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
